Rhodium, (triphenylphosphine)carbonylacetylacetonate
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Overview
Description
Rhodium, (triphenylphosphine)carbonylacetylacetonate is a coordination complex with the molecular formula C24H23O3PRh and a molecular weight of 493.32 g/mol . This compound is known for its yellow color and is soluble in acetone and chlorinated solvents . It is widely used as a catalyst in various chemical reactions, particularly in the petrochemical industry .
Mechanism of Action
Target of Action
Rhodium (triphenylphosphine)carbonylacetylacetonate (abbreviated as ROPAC) primarily targets catalytic processes. Specifically, it serves as an important catalyst in the petrochemical industry. Its deactivated waste catalyst holds significant value for recovery due to the high cost of rhodium (Rh) itself .
Mode of Action
The interaction of ROPAC with its targets involves several steps:
- Within ROPAC, the rhodium-phosphine chemical bond undergoes oxidative dissociation triggered by hydrogen peroxide (H₂O₂). This process converts Rh⁺ into Rh³⁺. Rh forms chloroaquorhodium (III) complexes, which then enter the aqueous phase. These complexes are crucial for effective recovery of Rh .
Biochemical Pathways
ROPAC affects various biochemical pathways, including:
- ROPAC is commonly used as a catalyst for hydrogenation reactions, particularly in the preparation of aldehydes from olefins. Its high catalytic activity and selectivity make it valuable for industrial processes .
Pharmacokinetics
Regarding pharmacokinetics, ROPAC exhibits the following properties:
- The compound’s absorption depends on the specific application and route of administration. ROPAC distributes within the reaction medium, especially in organic phases. The oxidative dissociation process mentioned earlier contributes to the conversion of Rh⁺ to Rh³⁺. Excretion pathways depend on the specific form of Rh complexes formed during recovery .
Result of Action
The molecular and cellular effects of ROPAC’s action include efficient hydrogenation reactions, leading to the formation of aldehydes. These reactions play a crucial role in various industrial processes .
Preparation Methods
The synthesis of Rhodium, (triphenylphosphine)carbonylacetylacetonate involves several steps. One method includes conducting a backflow reaction on rhodium chloride trihydrate and a triphenylphosphine solution to prepare triphenylphosphine rhodium chloride. This intermediate is then mixed with N,N-dimethylformamide under nitrogen protection, followed by the addition of acetylacetone. The mixture undergoes a backflow heating reaction, is cooled to room temperature, concentrated, and then icy water is added to precipitate the crystals. The crystals are filtered, washed with water, and vacuum dried to obtain the final product . This method is advantageous as it uses environment-friendly solvents like ethyl alcohol, reducing production costs and environmental impact .
Chemical Reactions Analysis
Rhodium, (triphenylphosphine)carbonylacetylacetonate undergoes various chemical reactions, including:
Scientific Research Applications
Rhodium, (triphenylphosphine)carbonylacetylacetonate is extensively used in scientific research and industrial applications:
Comparison with Similar Compounds
Rhodium, (triphenylphosphine)carbonylacetylacetonate can be compared with other rhodium complexes such as:
Wilkinson’s Catalyst (chloridotris(triphenylphosphine)rhodium(I)): This compound is also used in hydrogenation reactions but differs in its coordination environment and specific applications.
Rhodium acetylacetonate: This compound is another coordination complex of rhodium, used in different catalytic processes.
This compound stands out due to its unique combination of ligands, which provide specific catalytic properties and stability in various reaction conditions .
Properties
CAS No. |
25470-96-6 |
---|---|
Molecular Formula |
C24H22O3PRh- |
Molecular Weight |
492.3 g/mol |
IUPAC Name |
carbon monoxide;4-oxopent-2-en-2-olate;rhodium;triphenylphosphane |
InChI |
InChI=1S/C18H15P.C5H8O2.CO.Rh/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-4(6)3-5(2)7;1-2;/h1-15H;3,6H,1-2H3;;/p-1 |
InChI Key |
RHKGZYVYKXVQSD-UHFFFAOYSA-M |
SMILES |
CC(=CC(=O)C)[O-].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh] |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh] |
Canonical SMILES |
CC(=CC(=O)C)[O-].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh] |
Origin of Product |
United States |
Q1: What are the main applications of Rhodium(triphenylphosphine)carbonylacetylacetonate as a catalyst?
A1: Rhodium(triphenylphosphine)carbonylacetylacetonate is primarily recognized for its catalytic activity in olefin carbonylation reactions [, ]. These reactions are crucial in industrial chemistry for synthesizing a variety of valuable compounds.
Q2: The provided research papers highlight a method for recovering rhodium from reaction waste. Why is this recovery process significant?
A2: Rhodium is a precious metal with limited availability and high cost. The method described in the papers allows for the efficient recovery of rhodium from reaction waste solutions generated during olefin carbonylation processes [, ]. This recovery process offers significant economic and environmental benefits by:
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